tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
Overview
Description
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single fully-substituted carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of a suitable precursor under conditions that promote the formation of the spiro center. This can involve the use of catalysts and specific reaction conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated spirocyclic compound .
Scientific Research Applications
tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of spirocyclic compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules that share the spiro center but differ in the attached ring systems. Examples include spirooxindoles and spirotetrahydroquinolines .
Uniqueness
What sets tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate apart is its specific combination of rings and functional groups, which confer unique physicochemical properties. These properties can include improved lipophilicity, aqueous solubility, and metabolic stability compared to other spirocyclic compounds .
Properties
IUPAC Name |
tert-butyl spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,1'-cyclopentane]-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-19(2,3)24-18(23)22-13-10-15-14-8-4-5-9-16(14)21-17(15)20(22)11-6-7-12-20/h4-5,8-9,21H,6-7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNNTYEJKYVLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C13CCCC3)NC4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.